molecular formula C11H13N3O B1371797 [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 952183-26-5

[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1371797
CAS No.: 952183-26-5
M. Wt: 203.24 g/mol
InChI Key: QNQUPMPWGKBDNR-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a triazole ring substituted with a 4-methylbenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific steps include:

    Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.

    Cycloaddition Reaction: The 4-methylbenzyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of more efficient catalysts to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
  • [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
  • (6-Methoxy-1H-benzimidazol-2-yl)methanol

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the substituents on the benzyl and triazole rings differ, leading to variations in their chemical and biological properties.
  • Unique Properties: [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7,15H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUPMPWGKBDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205533
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-26-5
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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